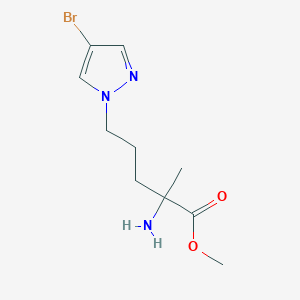

Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate

Description

Methyl 2-amino-5-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanoate (CAS: Disclosed in ) is a brominated pyrazole derivative featuring a pentanoate ester backbone with a methyl group at position 2 and an amino group at position 2 of the pentanoate chain. This compound was previously marketed by CymitQuimica but is now discontinued, likely due to challenges in synthesis or stability .

Properties

Molecular Formula |

C10H16BrN3O2 |

|---|---|

Molecular Weight |

290.16 g/mol |

IUPAC Name |

methyl 2-amino-5-(4-bromopyrazol-1-yl)-2-methylpentanoate |

InChI |

InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16-2)4-3-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |

InChI Key |

UNWZCZRTYXLIPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C=N1)Br)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by bromination and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Example Compounds :

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (): Features a pyrazol-3-one core with bromomethyl and chlorophenyl substituents.

- 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (): Includes a trifluoromethylphenyl group, enhancing electron-withdrawing effects.

Analysis: The target compound’s amino-ester moiety distinguishes it from ’s brominated pyrazolones, which lack amino groups but include reactive bromomethyl substituents. The latter’s ketone group may reduce metabolic stability compared to the ester in the target compound.

Comparison with Benzoimidazole Esters

Example Compounds :

- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): A benzoimidazole derivative with hydroxyethyl and benzylamino groups.

- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (): Hydrolyzed product of the ester above.

The hydroxyethyl group increases hydrophilicity, contrasting with the target compound’s bromopyrazole, which prioritizes halogen bonding. The amino group in the target compound allows for further derivatization (e.g., amide formation), whereas ’s benzyl group may limit metabolic clearance .

Physicochemical and Pharmacological Properties

- Lipophilicity : The target compound’s ester group balances lipophilicity, facilitating membrane permeability, while ’s bromoalkyl groups increase reactivity but reduce stability.

- Bioactivity: Bromopyrazoles are known kinase inhibitors (e.g., JAK2, EGFR), whereas benzoimidazoles () often target topoisomerases.

- Metabolism : The ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo, similar to ’s hydrolyzed acid derivative .

Biological Activity

Methyl 2-amino-5-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, based on diverse research findings.

- Molecular Formula : C₁₁H₁₄BrN₃O₂

- Molecular Weight : 290.16 g/mol

- CAS Number : 1247626-33-0

The compound features a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives have been reported to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds containing pyrazole moieties have shown significant inhibition of tumor cell proliferation. For instance, derivatives similar to this compound have demonstrated inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anticancer Activity

Recent studies indicate that this compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets, leading to the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example, compounds similar to this compound have shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

Pyrazole compounds are also recognized for their antimicrobial properties. Research has indicated that certain derivatives can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The effectiveness against specific pathogens is often evaluated through minimum inhibitory concentration (MIC) studies.

Case Studies

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Notably, one derivative exhibited significant anticancer activity with an IC50 value lower than that of standard chemotherapeutics .

- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups, indicating the potential therapeutic application of these compounds in oncology .

- Comparative Analysis : A comparative analysis of different pyrazole derivatives revealed that modifications at the N-position significantly influenced their biological activities, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.